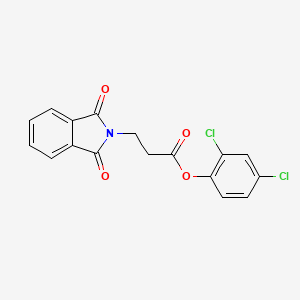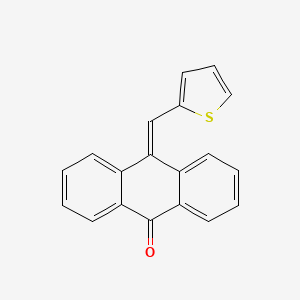
2,4-dichlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester ist eine organische Verbindung, die zur Klasse der Phthalimide gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer 1,3-Dioxoisoindolin-Einheit aus. Die Verbindung ist für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt, insbesondere in den Bereichen Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester erfolgt typischerweise durch die Reaktion von 2,4-Dichlorphenol mit 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen können bestimmte Temperaturen, Lösungsmittel und Reaktionszeiten umfassen, um eine optimale Ausbeute und Reinheit des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung eine großtechnische Synthese mit automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Der Einsatz fortschrittlicher Technologien und Geräte gewährleistet hohe Effizienz und Konsistenz im Produktionsprozess. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Zusammensetzung des Endprodukts zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt und können bestimmte Lösungsmittel, Temperaturen und Reaktionszeiten umfassen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Derivate, Alkohole, Amine und Chinone. Diese Produkte haben vielfältige Anwendungen in verschiedenen Bereichen der Forschung und Industrie .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird zur Untersuchung der Enzyminhibition und von Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Proteine inhibieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalimide moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Chlorphenyl)-1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazin-1-ium
- 2-(Brommethyl)-2-(2,4-dichlorphenyl)-4-propyl-1,3-dioxolan
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Einzigartigkeit
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure-2,4-dichlorphenylester ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm eine besondere Reaktivität und Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine vielfältigen Anwendungen in der wissenschaftlichen Forschung machen ihn zu einer wertvollen Verbindung in mehreren Bereichen .
Eigenschaften
Molekularformel |
C17H11Cl2NO4 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-10-5-6-14(13(19)9-10)24-15(21)7-8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-6,9H,7-8H2 |
InChI-Schlüssel |
ACHFQHVCWXQKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)
![benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11621528.png)
